2-tert-Butoxycarbonylamino-3-(4-chlorophenyl)-3-hydroxypropansäure

Übersicht

Beschreibung

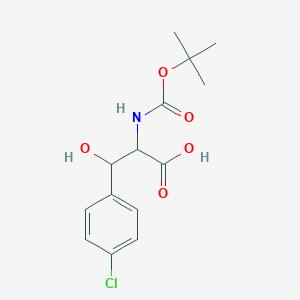

2-tert-Butoxycarbonylamino-3-(4-chloro-phenyl)-3-hydroxy-propionic acid is a useful research compound. Its molecular formula is C14H18ClNO5 and its molecular weight is 315.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-tert-Butoxycarbonylamino-3-(4-chloro-phenyl)-3-hydroxy-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-tert-Butoxycarbonylamino-3-(4-chloro-phenyl)-3-hydroxy-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity :

Research has indicated that derivatives of 2-tert-butoxycarbonylamino-3-(4-chloro-phenyl)-3-hydroxy-propionic acid exhibit significant antitumor activity. For example, studies have shown that modifications of this compound can enhance its efficacy against various cancer cell lines by targeting specific pathways involved in cell proliferation and apoptosis .

Peptide Synthesis :

The Boc protecting group is widely utilized in peptide synthesis. The compound can serve as an intermediate in the synthesis of peptides that mimic natural proteins, which can be crucial for drug development and therapeutic applications. Its ability to stabilize certain amino acid residues makes it valuable for constructing complex peptide structures .

Synthetic Organic Chemistry

Building Block for Complex Molecules :

The compound acts as a versatile building block in organic synthesis. It can be used to introduce the 4-chloro-phenyl group into larger molecular frameworks, facilitating the development of novel compounds with desired biological activities. This application is particularly relevant in the design of pharmaceuticals and agrochemicals .

Chiral Synthesis :

Due to its chiral nature, 2-tert-butoxycarbonylamino-3-(4-chloro-phenyl)-3-hydroxy-propionic acid can be employed in asymmetric synthesis processes. Researchers utilize this compound to produce chiral intermediates that are essential for creating enantiomerically pure drugs, which are often more effective and have fewer side effects than their racemic counterparts .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Pearson et al., 2001 | Antitumor Activity | Demonstrated that derivatives showed significant cytotoxicity against cancer cell lines. |

| Zigmantas et al., 2022 | Peptide Synthesis | Highlighted the efficiency of Boc-protected amino acids in synthesizing complex peptides. |

| Tetrahedron Letters, 2001 | Synthetic Applications | Discussed the utility of the compound as a building block for synthesizing larger organic molecules. |

Wirkmechanismus

Target of Action

It is known to be a derivative of phenylalanine , an essential amino acid that plays a crucial role in the biosynthesis of other amino acids and some neurotransmitters.

Mode of Action

As a phenylalanine derivative, it may interact with biological systems in a manner similar to phenylalanine . Phenylalanine is known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

As a phenylalanine derivative, it may be involved in the same biochemical pathways as phenylalanine . Phenylalanine is a precursor for the neurotransmitters tyrosine, dopamine, epinephrine, and norepinephrine, which are involved in various physiological processes such as mood regulation, cognitive function, and the body’s response to stress.

Result of Action

As a derivative of phenylalanine, it may have similar effects, including influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Biologische Aktivität

2-tert-Butoxycarbonylamino-3-(4-chloro-phenyl)-3-hydroxy-propionic acid, with a CAS number of 1263093-86-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C14H18ClNO5

- Molecular Weight : 315.75 g/mol

- Synonyms :

- Phenylalanine, 4-chloro-N-[(1,1-dimethylethoxy)carbonyl]-β-hydroxy-

- 2-((Tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)-3-hydroxypropanoic acid

Biological Activity

The biological activity of 2-tert-butoxycarbonylamino-3-(4-chloro-phenyl)-3-hydroxy-propionic acid can be categorized into several key areas:

Anticancer Activity

Recent studies have indicated that compounds similar to 2-tert-butoxycarbonylamino-3-(4-chloro-phenyl)-3-hydroxy-propionic acid exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines through mechanisms such as:

- Induction of Apoptosis : Certain derivatives have been observed to trigger programmed cell death in cancer cells.

- Inhibition of Cell Proliferation : Research indicates that these compounds can impede the growth of tumor cells by interfering with cell cycle progression.

The mechanisms through which this compound exerts its biological effects may include:

- Interaction with Proteins : The compound may bind to specific proteins involved in cell signaling pathways, thereby modulating their activity.

- DNA Interaction : Some studies suggest that similar compounds can interact with DNA, leading to genotoxic effects that hinder cancer cell survival.

Study 1: In Vitro Analysis

A study conducted on the cytotoxic effects of related compounds demonstrated that they significantly reduced the viability of MDA-MB-231 breast cancer cells. The results showed a dose-dependent response, indicating that higher concentrations lead to increased cytotoxicity.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

This data suggests that the compound may be effective in targeting aggressive cancer types.

Study 2: In Vivo Evaluation

In vivo studies on animal models have also revealed promising results. Administration of the compound led to a significant reduction in tumor size compared to control groups. The mechanism was hypothesized to involve both direct cytotoxic effects and modulation of immune responses.

Research Findings

Research surrounding this compound is still emerging. However, preliminary findings suggest it could serve as a potential lead compound for further development into anticancer therapeutics. The following points summarize key findings from various studies:

- Selective Toxicity : Many derivatives have shown selective toxicity towards cancer cells while sparing normal cells.

- Synergistic Effects : When combined with other chemotherapeutic agents, these compounds may enhance overall therapeutic efficacy.

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-10(12(18)19)11(17)8-4-6-9(15)7-5-8/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIXOTOBWPXEFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.